2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile

Description

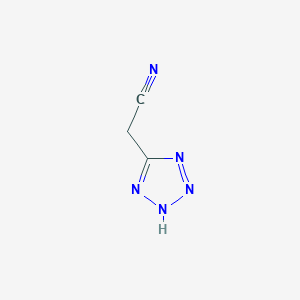

Structure

3D Structure

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5/c4-2-1-3-5-7-8-6-3/h1H2,(H,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONQDQHBPSHLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 1h 1,2,3,4 Tetrazol 5 Yl Acetonitrile Derivatives

Cycloaddition Reactions Involving Tetrazolyl-Substituted Intermediates

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. Tetrazolyl-substituted compounds can participate as precursors to reactive intermediates suitable for these transformations.

The [3+2] cycloaddition is a prominent reaction for synthesizing five-membered heterocyclic rings. researchgate.net In this context, aziridines serve as valuable precursors to azomethine ylides, which are 1,3-dipoles. nih.gov The reaction is initiated by the ring-opening of the aziridine (B145994), a process that can be triggered thermally or photochemically. nih.gov Recent advancements have utilized visible-light photocatalysis to rapidly convert aziridines into azomethine ylides. nih.gov

Once formed, the azomethine ylide can react with a dipolarophile, such as an alkene or alkyne, to yield a pyrrolidine (B122466) or dihydropyrrole ring system, respectively. nih.gov While specific examples involving tetrazolyl-substituted aziridines in this exact transformation are not extensively detailed, the synthesis of new tetrazole derivatives bearing a pyrrolidine moiety has been accomplished through other routes, such as N-alkylation, indicating the synthetic interest in combining these two scaffolds. nih.gov The general mechanism suggests that a tetrazolyl-substituted aziridine could undergo a photocatalytic ring-opening to form a tetrazolyl-azomethine ylide. This intermediate would then react with an alkene in a [3+2] cycloaddition to furnish the corresponding tetrazolyl-pyrrolidine. nih.gov Furthermore, when alkynes are used as the dipolarophile, the reaction can lead to dihydropyrroles, which can be subsequently oxidized, sometimes in situ under aerobic conditions, to form highly conjugated tetrazolyl-pyrroles. nih.govnih.gov

The synthesis of 2-(tetrazol-5-yl)-2H-azirines has been achieved via the Neber reaction of β-ketoxime-1H-tetrazoles. researchgate.netnih.govfigshare.com These strained heterocyclic compounds are valuable building blocks for more complex molecules. Their reactivity towards imines in the presence of Lewis acids, such as Zn(OTf)₂, has been explored, leading to a selective synthesis of tetrasubstituted 4-(tetrazol-5-yl)-1H-imidazoles. researchgate.net This transformation allows for the creation of a wide range of multi-substituted imidazoles, which are significant in medicinal chemistry. researchgate.net

The reaction of 2-(tetrazol-5-yl)-2H-azirines with arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, provides a selective synthetic route to 3-(1H-tetrazol-5-yl)-indole derivatives. nih.govacs.org The proposed mechanism for this transformation involves an initial nucleophilic addition of the 2H-azirine to the aryne, forming a zwitterionic intermediate. nih.govacs.org This is followed by an intramolecular nucleophilic attack of the newly formed aryl anion onto the C2 carbon of the azirine ring, inducing cleavage of the C-N bond. The resulting 3H-indole derivative then undergoes a 1,3-hydrogen shift to afford the stable indole (B1671886) product. nih.govacs.org A formal [2+2] cycloaddition pathway has been ruled out as it would lead to 2-substituted indoles, which are not the observed products. nih.govacs.org The efficiency of this reaction can be improved by the stepwise addition of the aryne precursor. nih.govacs.org Interestingly, the reactivity is dependent on the substitution pattern of the tetrazole ring; for example, 2-[1-(4-nitrobenzyl)-1H-tetrazol-5-yl]-3-phenyl-2H-azirine was found to be unreactive towards benzyne, a phenomenon attributed to steric hindrance. nih.govacs.org

Nucleophilic and Electrophilic Reactions of the Acetonitrile (B52724) Moiety

The acetonitrile group in 2-(1H-1,2,3,4-tetrazol-5-yl)acetonitrile possesses dual reactivity. The methylene (B1212753) (CH₂) protons are acidic due to the electron-withdrawing nature of both the adjacent nitrile and tetrazole groups, allowing for nucleophilic reactions. Conversely, the nitrile carbon atom is electrophilic and susceptible to attack by nucleophiles.

The acidic nature of the methylene protons facilitates deprotonation by a base to form a carbanion. nih.gov This nucleophilic intermediate can then participate in various carbon-carbon bond-forming reactions. A key example is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones. nih.govnih.gov In a typical reaction, an aromatic aldehyde is activated by a catalyst and condenses with the acetonitrile derivative to yield an arylidine intermediate. nih.govnih.gov This type of reaction highlights the utility of the acetonitrile moiety in building more complex molecular structures. nih.gov

The nitrile group itself is a site for electrophilic reactions. It can undergo hydrolysis under acidic or basic conditions to form the corresponding acetamide (B32628) or acetic acid derivative. ntnu.no Furthermore, the nitrile carbon can be attacked by various nucleophiles. nih.gov For instance, in reactions involving coordinated acetonitrile complexes, the nitrile carbon becomes highly electrophilic and can react with mild nucleophiles like water or methanol (B129727). nih.gov In the context of this compound, this electrophilicity allows for transformations such as the addition of organometallic reagents or reduction to form the corresponding amine.

Tautomerism and Isomerism in 5-Substituted Tetrazoles

5-Substituted tetrazoles, including this compound, exhibit complex isomeric behavior, primarily tautomerism of the tetrazole ring and the formation of regioisomers during substitution reactions.

5-Substituted tetrazoles can exist as two principal tautomeric forms: the 1H- and 2H-tautomers. nih.govresearchgate.netmdpi.com A third, high-energy 5H-tautomer is theoretically possible but has not been experimentally observed. researchgate.net The position of the tautomeric equilibrium is influenced by the physical state (gas, solution, or solid), the nature of the substituent at the C5 position, and the solvent. nih.gov

In the gas phase, the 2H-tautomer is generally considered to be the more stable form. nih.govacs.org However, in solution, the equilibrium often shifts to favor the 1H-tautomer. nih.gov This preference in solution is a critical aspect of their chemistry, as the acidic N-H proton of the 1H-tautomer is responsible for the bioisosteric relationship between 5-substituted tetrazoles and carboxylic acids. nih.govmdpi.com The acidity of the N-H proton is comparable to that of a carboxylic acid O-H at physiological pH. mdpi.com The stability of the resulting tetrazolate anion is enhanced by charge delocalization across the aromatic ring. nih.gov The specific tautomer present can significantly affect the molecule's chemical reactivity, binding interactions, and physicochemical properties.

| Condition | Predominant Tautomer | Key Influencing Factors | References |

|---|---|---|---|

| Gas Phase | 2H-Tetrazole | Inherent electronic stability | nih.govacs.org |

| Solution | 1H-Tetrazole | Solvent polarity, hydrogen bonding capabilities | nih.gov |

| Solid State | Varies (1H or 2H) | Crystal packing forces, intermolecular interactions | nih.gov |

The presence of multiple nitrogen atoms in the tetrazole ring leads to regiochemical challenges during N-alkylation reactions. The deprotonated tetrazolate anion is an ambident nucleophile, and alkylation can occur at either the N1 or N2 positions, yielding 1,5- and 2,5-disubstituted regioisomers, respectively. mdpi.comrsc.orgresearchgate.net

The ratio of the resulting regioisomers is highly dependent on several factors:

Steric Hindrance : Bulky substituents on the tetrazole ring or the alkylating agent can influence the site of attack.

Electronic Effects : The electronic nature of the C5-substituent affects the nucleophilicity of the different nitrogen atoms.

Reaction Conditions : The choice of solvent, base, temperature, and the nature of the counter-ion can significantly alter the product ratio. researchgate.netderpharmachemica.com

Alkylation Mechanism : The regioselectivity can be dictated by whether the alkylation proceeds via an Sₙ1 or Sₙ2 mechanism. rsc.org

In many cases, the 2,5-disubstituted isomer is formed preferentially. rsc.orgnih.gov For example, a method involving the diazotization of aliphatic amines has been reported to favor the formation of 2,5-disubstituted products. nih.gov However, mixtures are common. The alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide yielded a mixture of the 2,5- and 1,5-isomers in a 55:45 ratio. mdpi.com The distinct chemical shifts in ¹³C NMR spectroscopy are a reliable method for distinguishing between the isomers, with the C5 carbon signal of 2,5-disubstituted tetrazoles appearing significantly downfield (by ~9-12 ppm) compared to their 1,5-disubstituted counterparts. mdpi.comresearchgate.net

| Tetrazole Substrate | Alkylating Agent | Conditions | Product Ratio (1,5- : 2,5-) | References |

|---|---|---|---|---|

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃, Acetone, RT | 45 : 55 | mdpi.com |

| 5-Aryltetrazoles | ortho-Hydroxybenzyl alcohols | - | Mixture of isomers | researchgate.net |

| 5-Aryltetrazoles | para-Hydroxybenzyl alcohols | - | Selective formation of 2,5-isomer | researchgate.net |

| Various 5-substituted 1H-tetrazoles | Alkyl diazonium (from amine diazotization) | NaNO₂, AcOH | Preferential formation of 2,5-isomer | rsc.orgnih.gov |

Thermal Decomposition Pathways and Stability Analysis of this compound Derivatives

The thermal stability of tetrazole derivatives, including those of this compound, is a critical aspect of their chemistry, influencing their application in various fields. The decomposition of the tetrazole ring is an energetically favorable process due to the formation of highly stable molecular nitrogen (N₂). This process can be initiated by heat, leading to ring cleavage through complex reaction pathways involving highly reactive intermediates.

Thermolysis Mechanisms and Intermediates (e.g., nitrile imines, diazirines)

The thermal decomposition of tetrazole derivatives does not follow a single, universal mechanism. Instead, the pathway is highly dependent on the substitution pattern on the tetrazole ring. For derivatives of this compound, which are 5-substituted or 1,5-/2,5-disubstituted tetrazoles, several key fragmentation routes have been identified.

One of the most significant pathways for the thermolysis of 2,5-disubstituted tetrazoles is the extrusion of a molecule of nitrogen, leading to the formation of a nitrile imine as a reactive intermediate. acs.orgacs.org This 1,3-dipolar species is highly reactive and can undergo various subsequent reactions, such as cyclization or reactions with other present molecules. The general mechanism is a retro-1,3-dipolar cycloaddition.

Another established mechanism, particularly for 1,5-disubstituted tetrazoles, involves an initial isomerization to a transient azidoimine intermediate. researchgate.net This is followed by the rapid loss of N₂ from the azide (B81097) moiety. The formal activation energy for the decomposition of these tetrazoles includes contributions from both the initial isomerization and the subsequent nitrogen elimination. researchgate.net

Computational studies on the parent tetrazole ring have also suggested other potential intermediates. High-level theoretical calculations have pointed to the involvement of an N-heterocyclic carbene as a key intermediate in the thermolysis pathway following tautomeric interconversion. researchgate.net For all studied forms of the parent tetrazole, the unimolecular elimination of N₂ was predicted to be the dominant decomposition channel. researchgate.net

While less common as primary intermediates, diazirines have been identified as secondary transformation products during the decomposition of specific tetrazole derivatives under photochemical or flash vacuum pyrolysis conditions. colab.ws For instance, 3-methoxy-1-phenyl–1H-diazirine was observed as a product from the decomposition of a tetrazolone derivative. colab.ws It is plausible that under certain conditions and with specific substitution patterns on the cyanomethyl side chain, diazirine-like intermediates could be formed through rearrangements of other primary intermediates like carbenes or nitrenes. The elimination of nitrogen from 2,5-disubstituted tetrazoles can also lead to the formation of a nitrene, which can then stabilize through various reaction pathways. acs.org

Influence of Substituents on Decomposition Kinetics

The rate and activation energy of the thermal decomposition of tetrazoles are highly sensitive to the nature and position of substituents on the heterocyclic ring and any associated side chains. Both electronic and steric effects play crucial roles in determining the stability and decomposition kinetics of this compound derivatives.

Electronic Effects: The electronic properties of substituents significantly impact the stability of the tetrazole ring.

Electron-donating groups (EDGs): The influence of EDGs is also specific to the derivative . In a study of 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles, a clear relationship was established between the nature of the substituent on the phenyl ring and the rate of thermal decomposition. researchgate.net

Steric Effects: Steric hindrance can also influence decomposition rates. For derivatives of 5-dinitromethyl-2-methyltetrazole, the introduction of bulky substituents like bromine, chlorine, or iodine into the dinitromethyl group was found to accelerate the rate of decomposition. The rate constants and activation energies showed a correlation with the steric constants of the substituents, indicating that steric strain can facilitate the primary bond cleavage. researchgate.net

The kinetic parameters for the thermal decomposition of a series of substituted 2-methyl-5-phenyltetrazoles, which serve as a model for understanding substituent effects on 5-substituted tetrazoles, are presented below.

| Substituent (R) on Phenyl Ring | Activation Energy (Ea) (kcal/mol) | Solvent |

|---|---|---|

| -H | 39 - 48 | Solution |

| -Cl | 39 - 48 | Solution |

| -OH | 39 - 48 | Solution |

| -OCH₃ | 39 - 48 | Solution |

| -NO₂ | 39 - 48 | Solution |

Data derived from studies on 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles, illustrating the general range of activation energies. researchgate.net

This data indicates that for a given series of derivatives, the activation energies for thermolysis fall within a relatively defined range, with specific rates being modulated by the electronic nature of the substituent. researchgate.net A linear correlation has been established between the logarithms of the rate constants for the decomposition of isomers, highlighting a predictable relationship between structure and reactivity. researchgate.net

Structural and Electronic Properties Analysis

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile, a ¹H NMR spectrum would be expected to show distinct signals for the methylene (B1212753) (-CH₂-) protons and the N-H proton of the tetrazole ring. The chemical shift (δ, in ppm) of the methylene protons would be influenced by the adjacent electron-withdrawing tetrazole and nitrile groups. The N-H proton would likely appear as a broad signal at a lower field.

A ¹³C NMR spectrum would reveal three distinct carbon signals: one for the nitrile carbon (-C≡N), one for the methylene carbon (-CH₂-), and one for the C5 carbon of the tetrazole ring. The chemical shifts of these carbons provide insight into the electronic structure of the molecule.

Table 1: Hypothetical NMR Data Interpretation for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₂- | ~4.0 - 4.5 | ~15 - 25 | Singlet |

| Tetrazole N-H | ~14 - 16 (broad) | N/A | Singlet |

| Tetrazole C5 | N/A | ~145 - 155 | N/A |

| -C≡N | N/A | ~115 - 120 | N/A |

Note: This table is illustrative and not based on reported experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent method for functional group identification.

For this compound, a key feature in the IR spectrum would be a sharp, medium-intensity absorption band around 2250-2270 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The tetrazole ring would exhibit a series of characteristic vibrations, including N-H stretching (typically a broad band around 3000-3200 cm⁻¹), C=N and N=N stretching vibrations (in the 1400-1600 cm⁻¹ region), and ring breathing modes at lower frequencies.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2250 - 2270 |

| Tetrazole (N-H) | Stretch | 3000 - 3200 (broad) |

| Tetrazole Ring | C=N, N=N Stretch | 1400 - 1600 |

| Methylene (C-H) | Stretch | 2850 - 2960 |

Note: This table is illustrative and not based on reported experimental data.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₃H₃N₅, giving it a monoisotopic mass of approximately 109.04 Da. In a mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value. Common fragmentation pathways for tetrazoles involve the loss of a molecule of nitrogen (N₂, 28 Da) or the loss of hydrazoic acid (HN₃, 43 Da), which would lead to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₃H₄N₅]⁺ | 110.046 |

| [M+Na]⁺ | [C₃H₃N₅Na]⁺ | 132.028 |

| [M]⁺ | [C₃H₃N₅]⁺ | 109.038 |

| [M-N₂]⁺ | [C₃H₃N₃]⁺ | 81.038 |

Note: This table is based on theoretical calculations from PubChem and general fragmentation patterns, not specific experimental results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. No published crystal structure for this compound could be found. If data were available, it would provide the exact geometry of the molecule in the solid state, including the planarity of the tetrazole ring and the orientation of the acetonitrile (B52724) substituent.

Conformational Analysis and Molecular Geometry

Dihedral Angles and Planarity of Rings

The tetrazole ring is an aromatic heterocyclic system and is expected to be largely planar. The key geometric parameter would be the dihedral angle between the plane of the tetrazole ring and the C-C≡N vector of the acetonitrile side chain. This angle would define the rotational conformation of the side chain relative to the ring. In the absence of crystallographic data, this information remains undetermined. Studies on related molecules, such as 2-(1H-Tetrazol-5-yl)benzonitrile, show a significant dihedral angle between the two ring systems, suggesting that steric and electronic factors can lead to non-planar arrangements.

Intramolecular Interactions and Conformational Preferences

The spatial arrangement and stability of this compound are dictated by a network of intramolecular interactions and the rotational freedom around the single bond connecting the tetrazole ring and the acetonitrile moiety. While specific experimental data for this exact compound is limited, analysis of closely related structures, such as 2-(1H-tetrazol-5-yl)benzonitrile, provides valuable insights into its likely conformational behavior. nih.gov

In the solid state, crystal packing forces play a significant role in determining the final conformation. For analogous molecules, intermolecular hydrogen bonding is a dominant feature. In the case of 2-(1H-tetrazol-5-yl)benzonitrile, intermolecular N—H⋯N hydrogen bonds link the tetrazole rings of adjacent molecules, forming chains. nih.gov It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding patterns in the solid state.

Computational studies on related 5-substituted tetrazoles can provide theoretical data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's geometry. The planarity of the tetrazole ring is a key feature, and the orientation of the acetonitrile substituent relative to this ring is a critical conformational parameter. nih.gov

Table 1: Representative Intramolecular Bond Distances and Angles (Theoretical Estimates based on related structures) Note: These are estimated values based on computational studies of similar tetrazole derivatives and may not represent the exact experimental values for this compound.

| Parameter | Bond/Angle | Estimated Value |

| Bond Length | C5-C(acetonitrile) | 1.48 Å |

| Bond Length | C(acetonitrile)-N(nitrile) | 1.15 Å |

| Bond Length | N1-N2 (in ring) | 1.35 Å |

| Bond Length | N4-C5 (in ring) | 1.33 Å |

| Bond Angle | N4-C5-C(acetonitrile) | 125° |

| Dihedral Angle | N1-N2-N3-N4 | ~0° (planar ring) |

Electronic Structure Features of the Tetrazole Ring

The tetrazole ring is an electron-rich aromatic system, a characteristic that profoundly influences the electronic properties of this compound. The presence of four nitrogen atoms in the five-membered ring leads to a high degree of electron delocalization and significant electronegativity. nih.gov

The electronic nature of the tetrazole ring can be understood through molecular orbital (MO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. In tetrazole derivatives, the HOMO is often associated with the lone pair electrons of the nitrogen atoms, while the LUMO is typically a π* anti-bonding orbital of the ring system. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can provide insights into the delocalization of electron density and the nature of the bonding within the molecule. Such analyses on related tetrazole compounds have shown significant delocalization within the tetrazole ring, contributing to its aromatic character and stability.

Table 2: Calculated Electronic Properties (Theoretical Estimates based on related structures) Note: These are estimated values based on computational studies of similar tetrazole derivatives and may not represent the exact experimental values for this compound.

| Property | Estimated Value |

| HOMO Energy | -7.0 to -8.0 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 5.0 to 7.0 eV |

| Dipole Moment | 4.0 to 5.0 D |

Advanced Analytical Characterization Techniques for Research Investigation

Chromatographic Techniques for Purity and Separation

Chromatography is fundamental in separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques employed for this purpose.

HPLC is an indispensable tool for the quantitative analysis and purity determination of 2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile. Reversed-phase HPLC is typically the method of choice, utilizing a non-polar stationary phase and a polar mobile phase. This technique allows for the separation of the compound from potential impurities with high resolution and sensitivity.

The mobile phase often consists of a mixture of water and a polar organic solvent, most commonly acetonitrile (B52724), due to its low viscosity and low UV absorbance, which is beneficial for UV detection. uhplcs.comshimadzu.comshimadzu.com A gradient elution method may be employed to ensure the effective separation of compounds with a wide range of polarities. The purity of the acetonitrile itself is crucial, as impurities can interfere with the analysis, especially in high-sensitivity gradient tests. americanlaboratory.com Detection is typically performed using a UV detector set at a wavelength where the tetrazole moiety or other chromophores in the molecule absorb significantly. For instance, HPLC-UV chromatograms can be used to monitor the decomposition of tetrazole compounds under various conditions. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 150 mm × 4.6 mm I.D.) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient | 5% B to 95% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 40 °C shimadzu.com | | Detection | UV at 210 nm shimadzu.com | | Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions in real-time. wikipedia.orgnih.gov During the synthesis of this compound, TLC allows chemists to observe the consumption of starting materials and the formation of the product. libretexts.orgchemistryhall.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. libretexts.org The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). wikipedia.org The choice of eluent is critical for achieving good separation between the spots. wikipedia.org A common approach involves using a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. nih.gov The positions of the separated compounds are visualized, often using a UV lamp, as tetrazole rings are typically UV-active. libretexts.org The relative distance traveled by a compound is quantified by its Retention Factor (Rf), which depends on its affinity for the stationary and mobile phases. libretexts.org A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. libretexts.org

Table 2: Example TLC Data for Reaction Monitoring

| Compound | Rf Value (4:1 Hexane/Ethyl Acetate) | Visualization |

|---|---|---|

| Starting Material (e.g., Malononitrile) | 0.65 | UV Active |

| This compound | 0.30 | UV Active |

| Co-spot (Mixture) | 0.65 and 0.30 | UV Active |

Thermal Analysis for Stability and Transformation Studies (e.g., DSC/TGA for decomposition behavior)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal stability of this compound. Tetrazole derivatives are known for their high nitrogen content and can be energetic materials, making the study of their decomposition behavior essential. researchgate.net

TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition temperatures and residual mass. For example, TGA analysis of related materials shows distinct weight loss steps corresponding to the removal of solvents and the decomposition of the organic structure. nih.gov DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can identify phase transitions like melting and exothermic decomposition events. The decomposition of tetrazoles is often a highly exothermic process, releasing a significant amount of energy and gaseous nitrogen. researchgate.net Theoretical studies suggest that the thermal decomposition of the tetrazole ring can proceed through various pathways, with the elimination of N₂ being a dominant reaction. acs.org

Table 3: Representative Thermal Analysis Data

| Technique | Observation | Temperature Range (°C) | Interpretation |

|---|---|---|---|

| TGA | Initial Mass Loss | 180-250 | Onset of decomposition |

| TGA | Major Mass Loss | 250-350 | Fragmentation of the tetrazole ring and release of N₂ |

| DSC | Endothermic Peak | 150-170 | Melting point |

| DSC | Sharp Exothermic Peak | > 200 | Energetic decomposition of the compound |

Spectroscopic Techniques for Quantitative and Qualitative Analysis

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, electronic properties, and concentration.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to investigate the electronic transitions within the molecule. For compounds like this compound, absorption in the UV region is expected due to π → π* transitions within the aromatic tetrazole ring and the nitrile group. researchgate.net While unsubstituted tetrazoles absorb primarily in the vacuum UV region (< 200 nm), substitution on the ring can shift the absorption to longer wavelengths. pnrjournal.com

The technique is also valuable for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with solutions of known concentration, the concentration of an unknown sample of this compound can be accurately determined. Acetonitrile is a common solvent for these measurements due to its UV transparency at wavelengths above 190 nm. researchgate.net

Table 4: Hypothetical UV-Vis Absorption Data in Acetonitrile

| Parameter | Value |

|---|---|

| λmax (Wavelength of Maximum Absorbance) | ~215 nm |

| Molar Absorptivity (ε) | 12,000 L mol⁻¹ cm⁻¹ |

| Electronic Transition Type | π → π* |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. emerypharma.com While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of protons and carbons, complex structures often require advanced two-dimensional (2D) NMR experiments for unambiguous assignment. ipb.ptresearchgate.net

For this compound, ¹H NMR would show signals for the methylene (B1212753) (-CH₂-) protons and the N-H proton of the tetrazole ring. ¹³C NMR would show signals for the methylene carbon, the nitrile carbon, and the carbon atom within the tetrazole ring.

2D NMR experiments provide correlation data between different nuclei:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this molecule, it would confirm the connectivity within any substituted alkyl or aryl chains if they were present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which proton is attached to which carbon. This would link the -CH₂- proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methylene protons to the tetrazole ring carbon and the nitrile carbon, confirming the C-C bond between these groups.

These advanced techniques are vital for distinguishing between potential isomers, such as 1-substituted versus 2-substituted tetrazoles, which can be challenging with 1D NMR alone. ipb.pt

Table 5: Expected NMR Assignments for this compound (in DMSO-d₆)

| Nucleus | Experiment | Chemical Shift (δ, ppm) | Key 2D Correlations (HMBC) |

|---|---|---|---|

| -CH₂- | ¹H NMR | ~4.5 | Correlates to C₅-tetrazole and -CN |

| N-H | ¹H NMR | ~15-16 (broad) | - |

| -CH₂- | ¹³C NMR | ~15 | Correlates to N-H proton |

| -CN | ¹³C NMR | ~117 | Correlates to -CH₂- protons |

| C₅-tetrazole | ¹³C NMR | ~145 | Correlates to -CH₂- protons and N-H proton |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition (in terms of percentage by weight) of a sample. For a newly synthesized compound such as this compound, this technique is crucial for verifying its empirical formula and assessing its bulk purity. The most common method is combustion analysis, which measures the percentage of carbon (C), hydrogen (H), and nitrogen (N).

The process involves burning a small, precisely weighed amount of the substance in a stream of pure oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂) — are collected and measured. From the masses of these products, the original percentages of C, H, and N in the sample are calculated.

The experimentally determined ("found") percentages are then compared to the theoretical percentages ("calculated") derived from the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's structural identity and purity.

Theoretical Composition of this compound

The molecular formula for this compound is C₃H₃N₅ . Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the molecular weight is 109.09 g/mol . The theoretical elemental composition is calculated as follows:

Carbon (C): (3 * 12.011 / 109.09) * 100% = 33.03%

Hydrogen (H): (3 * 1.008 / 109.09) * 100% = 2.77%

Nitrogen (N): (5 * 14.007 / 109.09) * 100% = 64.20%

The following table summarizes the theoretical elemental composition and provides a hypothetical example of experimental results that would be considered acceptable for compositional verification.

Table 1: Elemental Analysis Data for this compound (C₃H₃N₅) This table presents the theoretical values and a representative set of experimental values that would confirm the compound's composition.

| Element | Calculated (%) | Found (%) | Deviation (%) |

| Carbon (C) | 33.03 | 33.21 | +0.18 |

| Hydrogen (H) | 2.77 | 2.68 | -0.09 |

| Nitrogen (N) | 64.20 | 64.05 | -0.15 |

| Note: "Found (%)" values are hypothetical examples illustrating typical experimental results that fall within the acceptable ±0.4% deviation. |

Detailed Research Findings on a Related Compound

While specific experimental data for the parent compound this compound is not always detailed in literature focusing on its derivatives, the application of elemental analysis is consistently reported for analogous structures. For instance, research on the synthesis of 2-(1H-tetrazol-5-yl)-1H-indole provides a clear example of how this technique is used for verification. The compound was crystallized with a methanol (B129727) solvent molecule, leading to the formula C₁₀H₁₁N₅O.

In this study, the formation and purity of the synthesized compound were confirmed by comparing the calculated and experimentally found elemental percentages.

Table 2: Elemental Analysis Findings for 2-(1H-tetrazol-5-yl)-1H-indole Methanol Solvate (C₁₀H₁₁N₅O) Data sourced from a study on the synthesis of Cu(II) complexes with 2-(1H-Tetrazol-5-yl)-1H-indole.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 55.3 | 54.9 |

| Hydrogen (H) | 5.1 | 4.9 |

| Nitrogen (N) | 32.2 | 32.3 |

The close correlation between the calculated and found values in this example demonstrates the successful synthesis and isolation of the target compound with a high degree of purity, thereby validating its chemical composition. This same analytical rigor is applied to verify the composition of this compound in research investigations.

Theoretical and Computational Investigations of 2 1h 1,2,3,4 Tetrazol 5 Yl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These calculations are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying systems like 2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile and its derivatives. DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

DFT studies have been employed to analyze the structural and spectral features of various tetrazole derivatives. beilstein-journals.org For instance, in studies of related compounds, DFT methods like B3LYP have been used with different basis sets to calculate properties such as dipole moment, chemical hardness, and softness, as well as to perform Natural Bond Orbital (NBO) analysis to understand charge distribution. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in understanding the interactions of small molecules with biological macromolecules, such as proteins. These methods are particularly important in drug discovery and design.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijnc.ir It is widely used to study the interactions between a ligand, such as a derivative of this compound, and a biological target, typically a protein receptor. ijnc.irresearchgate.net

Docking studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the receptor. ijnc.irresearchgate.net For example, in a study of novel type 1 diabetes inhibitors, molecular docking showed that a compound formed conventional hydrogen bonds with Arg97, Glu63, and Tyr159 residues. ijnc.ir Similarly, docking studies of tetrazole derivatives with the EGFR enzyme have helped to rationalize their antiproliferative activity. researchgate.net The results of docking studies are often expressed as a docking score or binding energy, which provides an estimate of the binding affinity. researchgate.netnih.gov

| Compound | Receptor | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Thiazolopyrimidine derivative | EGFR | - | H-bonding and hydrophobic interactions | researchgate.net |

| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | CSNK2A1 | -6.8687 | Not specified | nih.gov |

| NSC36398 | Viral Spike Protein | -7.934 | Not specified | researchgate.net |

Molecular Dynamics Simulations for Ligand-Protein Binding

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. ijnc.ir Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding mode and to further explore the binding interactions. ijnc.irbiotechrep.ir These simulations can reveal crucial interactions, such as pi-pi T-shaped and amide-pi stacked interactions, that may not be apparent from static docking poses. ijnc.ir

MD simulations can also be used to calculate the root-mean-square deviation (RMSD) of the complex, which indicates its stability over the simulation period. biotechrep.ir For instance, a 1ns MD simulation of a docked compound helped to further explore its binding interactions, identifying hydrogen bonds that contribute to a closer binding to the ligand. ijnc.ir

Computational Studies on Tautomeric Equilibria and Energetics

Tautomerism, the interconversion of structural isomers, is a key feature of many heterocyclic compounds, including tetrazoles. nih.gov Computational methods are essential for studying the relative stabilities of different tautomers and the energetic barriers for their interconversion. mdpi.comnih.gov

The tetrazole ring of this compound can exist in different tautomeric forms, primarily the 1H and 2H tautomers. The position of the tautomeric equilibrium is influenced by factors such as the solvent and the nature of substituents. lookchem.com Computational studies have shown that for some tetrazoles, the 2H-tetrazole is the lower energy tautomer in less polar media, while the 1H-tetrazole becomes more stable in media with a higher dielectric constant. conicet.gov.ar

Quantum chemical calculations can predict the relative energies of different tautomers and the transition states connecting them. conicet.gov.ar For example, calculations on 1-(tetrazol-5-yl)ethanol predicted that the 2H tautomer would account for about 72% of the total equilibrium population in the gas phase. conicet.gov.ar These studies provide valuable insights into the tautomeric preferences of tetrazole-containing molecules, which is crucial for understanding their reactivity and biological activity.

| Tautomer System | Method | Key Finding | Reference |

| 1-(tetrazol-5-yl)ethanol | Quantum Chemical Calculations | 2H tautomer is more stable in the gas phase, accounting for ~72% of the population. | conicet.gov.ar |

| N-(γ-Aminoalkyl)tetrazoles | NMR and Computational | Equilibrium depends on solvent polarity and substituents. | lookchem.com |

| 1-Benzamidoisoquinoline derivatives | NMR and Computational | Amide form is the most abundant tautomer for most substituents. | mdpi.com |

Analysis of Bonding and Electron Delocalization (e.g., Natural Bond Orbital (NBO) analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. researchgate.netnumberanalytics.com This approach provides valuable insights into the electronic structure, bonding, and stability of a molecule by examining the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions, calculated using second-order perturbation theory, quantifies the extent of electron delocalization and its contribution to molecular stability. numberanalytics.comstackexchange.com

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In the context of the tetrazole ring of this compound, significant delocalization is expected from the nitrogen lone pairs (LP) to the π* anti-bonding orbitals of the ring, contributing to its aromaticity and stability.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π* (N2-N3) | 18.5 | π-conjugation |

| LP (N2) | π* (C5-N1) | 25.2 | π-conjugation |

| LP (N3) | π* (N4-C5) | 22.8 | π-conjugation |

| LP (N4) | π* (N2-N3) | 15.1 | π-conjugation |

| σ (C5-C6) | σ* (N1-C5) | 5.4 | σ-hyperconjugation |

| σ (C6-H) | σ* (C5-C6) | 2.1 | σ-hyperconjugation |

| π (C7-N8) | π* (C5-N1) | 8.9 | π-conjugation |

Note: The data in this table is representative of typical NBO analyses for 5-substituted tetrazoles and is intended for illustrative purposes.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for predicting the feasibility of chemical reactions, elucidating their mechanisms, and identifying the high-energy transition states that govern the reaction rates. researchgate.net For this compound, several reaction pathways can be computationally investigated, including its formation, thermal decomposition, and subsequent chemical transformations.

One of the most common methods for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.gov For this compound, this would involve the reaction of an azide with a derivative of malononitrile (B47326). Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, locate the transition state, and calculate the activation energy. Computational studies on similar cycloadditions have shown that the activation barriers are sensitive to the electronic nature of the substituents on the nitrile. nih.gov

Another important reaction pathway to consider is the thermal decomposition of the tetrazole ring. Tetrazoles are known for their high nitrogen content and can decompose exothermically to release molecular nitrogen. rsc.org Computational studies can predict the mechanism and energetics of this decomposition, which is crucial for understanding the compound's stability and potential applications as an energetic material. Theoretical investigations into the thermal decomposition of phenyl-substituted tetrazoles have identified isonitrile formation as a likely outcome following the release of nitrogen gas. researchgate.net

Furthermore, the acetonitrile (B52724) moiety and the N-H bond on the tetrazole ring offer sites for further chemical modifications, such as alkylation or condensation reactions. nih.govnih.gov Computational modeling can predict the regioselectivity of these reactions by comparing the activation energies for different possible reaction pathways. For instance, in the case of N-alkylation, calculations can determine whether the substitution is more likely to occur at the N1 or N2 position of the tetrazole ring. mdpi.com

The following table presents hypothetical but plausible activation energies for various reaction pathways involving this compound, based on computational studies of analogous systems.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| [3+2] Cycloaddition Synthesis | Formation from sodium azide and malononitrile derivative. | 25-30 | Formation of the tetrazole ring. |

| Thermal Decomposition (N2 extrusion) | Decomposition of the tetrazole ring with release of N2 gas. | 40-50 | Formation of a nitrile imine intermediate. |

| N1-Alkylation | Alkylation at the N1 position of the tetrazole ring. | 20-25 | Formation of the 1,5-disubstituted tetrazole. |

| N2-Alkylation | Alkylation at the N2 position of the tetrazole ring. | 18-23 | Formation of the 2,5-disubstituted tetrazole (often the kinetic product). |

| Knoevenagel Condensation | Reaction of the active methylene (B1212753) group with an aldehyde. | 15-20 | Formation of a C=C double bond at the acetonitrile moiety. nih.gov |

Note: The activation energies in this table are representative values from computational studies on similar tetrazole systems and are for illustrative purposes.

These computational predictions are invaluable for guiding synthetic efforts and understanding the reactivity and stability of this compound. The calculated activation energies can help in determining the optimal reaction conditions and predicting the major products of a given transformation.

Applications in Medicinal Chemistry Research Focus on Design Principles and Mechanism of Action Studies

Tetrazole as a Bioisostere for Carboxylic Acids in Drug Design

A foundational principle in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The tetrazole ring is a widely recognized non-classical bioisostere of the carboxylic acid group, a strategy employed to enhance a drug candidate's properties. beilstein-journals.orgnih.govlifechemicals.com This substitution can improve pharmacokinetic profiles without drastically altering the molecule's interaction with its biological target. rug.nl

The effectiveness of the tetrazole ring as a surrogate for the carboxylate group stems from their remarkable similarities in key physicochemical properties.

Acidity: 5-substituted 1H-tetrazoles exhibit pKa values between 4.5 and 4.9, which is very close to the pKa of carboxylic acids (approximately 4.2 to 4.5). rug.nldrughunter.com This comparable acidity ensures that, like carboxylic acids, the tetrazole ring is ionized at a physiological pH of 7.4, allowing it to engage in similar ionic interactions with biological receptors. rug.nl

Electronic and Spatial Properties: Despite differences in atomic composition, the tetrazolate anion and the carboxylate anion exhibit a striking resemblance in their electrostatic potential. researchgate.net Both groups feature a planar structure where a negative charge is stabilized by electron delocalization. rug.nl This charge distribution is often favorable for receptor-ligand binding. rug.nl The tetrazole ring requires nearly the same electronic space as a carboxylate, enabling it to fit into the same binding pockets. nih.gov

Hydrogen Bonding: The nitrogen-rich tetrazole ring provides multiple opportunities to act as a hydrogen bond acceptor, mimicking the hydrogen bonding capacity of the carboxylate group. rug.nl This allows for the preservation of crucial interactions that determine a drug's affinity and potency for its target. pressbooks.pub

Replacing a carboxylic acid with a tetrazole ring can significantly modify a molecule's pharmacokinetic properties, particularly its lipophilicity and metabolic stability.

Lipophilicity: Tetrazolate anions are generally more lipophilic than their carboxylate counterparts. rug.nlpressbooks.pub This increased lipophilicity can improve a drug's ability to pass through cellular membranes, potentially enhancing absorption and oral bioavailability. rug.nl However, the improved permeability is not always guaranteed, as the tetrazole's strong hydrogen-bonding capacity can lead to high desolvation energies that may counteract gains from lipophilicity. drughunter.com

Metabolic Resistance: The tetrazole ring is a stable pharmacophore that is resistant to many common metabolic degradation pathways, such as β-oxidation or amino acid conjugation, which can affect carboxylic acids. rug.nlnih.gov This metabolic stability can lead to a longer duration of action in the body. rug.nl The replacement of a carboxylate group with a tetrazole can also mitigate the risk of idiosyncratic drug toxicities associated with the formation of reactive acyl glucuronide metabolites. researchgate.net

Design and Synthesis of Novel Tetrazolyl-Substituted Compounds

The favorable properties of the tetrazole ring have spurred the design and synthesis of a vast number of derivatives for therapeutic applications. beilstein-journals.org The compound 2-(1H-1,2,3,4-tetrazol-5-yl)acetonitrile is a valuable starting material, as the nitrile group can be a precursor for the tetrazole ring via cycloaddition reactions, or the entire molecule can be used as a scaffold for further chemical elaboration. beilstein-journals.orgbeilstein-journals.org

The tetrazole moiety is considered a "privileged scaffold" in the development of antineoplastic (anticancer) agents. beilstein-journals.orgnih.gov Its incorporation into molecular structures has led to the discovery of compounds with significant cytotoxic activity against various cancer cell lines. lifechemicals.comnih.govnih.gov Researchers often hybridize the tetrazole ring with other known anticancer pharmacophores to create novel drug candidates with potentially enhanced efficacy and the ability to overcome drug resistance. nih.gov

Numerous studies have demonstrated the in vitro antitumor potential of novel tetrazolyl-substituted compounds. The efficacy is typically measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Detailed research findings from various studies are summarized in the table below:

| Compound Class | Cancer Cell Lines Tested | Key Findings & IC₅₀ Values |

| Tetrazole Linked Benzochromenes | MCF-7 (Breast), Caco-2 (Colon), HeLa (Cervical), SKBR-3 (Breast) | Compounds 3d, 3e, and 3f showed the highest cytotoxicity, with IC₅₀ values ranging from 15-33 μM. This potency was noted as being slightly higher than the standard chemotherapeutic agent 5-Fluorouracil (IC₅₀ 10-17 μM) in the same study. nih.gov |

| Piperonyl-Tetrazole Derivatives | MCF-7 (Breast, ER+), MDA-MB-231 (Breast, ER-), ZR-75 (Breast, ER-) | Compounds 10, 12, and 14 demonstrated significant inhibitory effects on MCF-7 cells. Compound 8 showed higher inhibition in MDA-MB-231 and ZR-75 cells at a 10⁻⁵ M concentration. nih.gov |

| Derivatives from Baylis–Hillman Allylamines | HepG2 (Liver), A549 (Lung), MDA-MB-231 (Breast), DU145 (Prostate), SK-N-SH (Neuroblastoma) | Compounds 5b, 5f, 5l, and 5o displayed the highest anticancer activity, with IC₅₀ values in the range of 1.0–4.0 μM against the tested cell lines. researchgate.net |

| Isoxazole-Containing Tetrazoles | Ovarian Cancer (SK-OV-3) | Compound 4b was identified as the most efficient anticancer agent in its series, showing selective activity against ovarian cancer cell lines, with a growth percentage of 34.94% on SK-OV-3 cells. chalcogen.ro |

The anticancer effects of tetrazole derivatives are exerted through their interaction with various molecular targets crucial for cancer cell proliferation and survival. researchgate.net While the mitogen-activated protein kinase (MEK-1) is a known target in cancer therapy, studies on tetrazolyl compounds have identified several other key molecular targets.

Retinoid X Receptor alpha (RXRα): The nuclear receptor RXRα is implicated in many cancers. nih.gov A series of tetrazole-containing compounds have been designed as non-canonical RXRα ligands. These agents inhibit the PI3K/AKT signaling pathway, which is critical for cell survival, by mediating an interaction between a truncated form of RXRα and the p85α subunit of PI3K, leading to apoptosis in breast cancer cells. nih.gov

P-glycoprotein (P-gp): Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by efflux pumps like P-glycoprotein. Molecular docking studies have predicted that certain tetrazole-linked benzochromene derivatives can bind to the ATP binding site of P-glycoprotein, suggesting a potential role as multidrug resistance modulators. nih.gov Other studies on 1,5-diaryl-substituted-1,2,3,4-tetrazoles found that some compounds could effectively inhibit the growth of multidrug-resistant cells that overexpress P-glycoprotein. nih.gov

Tubulin: The protein tubulin is a key component of microtubules, and its disruption can arrest the cell cycle and induce apoptosis. One study found that a 1,5-diaryl-substituted tetrazole derivative acted as a strong inhibitor of tubulin polymerization. nih.gov

Development of Antineoplastic Agents

Tubulin Polymerization Inhibition

While direct studies on "this compound" specifically as a tubulin polymerization inhibitor are not extensively detailed in the provided search results, the broader class of tetrazole derivatives has been a subject of interest in anticancer research. The general mechanism of tubulin polymerization inhibitors involves binding to the tubulin protein, thereby disrupting the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest and ultimately induces apoptosis in cancer cells. Further research is required to specifically elucidate the role of the this compound scaffold in this context.

Apoptosis Induction Mechanisms

Derivatives of this compound have been investigated for their potential to induce apoptosis, a programmed cell death crucial for cancer therapy. The mechanism of action often involves intricate signaling pathways. For instance, some tetrazole derivatives have been shown to trigger apoptosis by activating caspases, a family of proteases that play a central role in the execution of the apoptotic program. The presence of the tetrazole ring can influence the molecule's ability to interact with specific cellular targets, thereby initiating the apoptotic cascade.

Antimicrobial Activity Studies (Antibacterial and Antifungal)

A significant body of research highlights the potent antimicrobial properties of derivatives of this compound. mdpi.comnih.gov These compounds have demonstrated efficacy against a range of bacterial and fungal strains, making them promising candidates for the development of new anti-infective agents. nih.govisfcppharmaspire.comresearchgate.netresearchgate.net

Antibacterial Activity: Studies have shown that certain (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives exhibit excellent resistance against various bacterial strains. mdpi.comnih.gov The antimicrobial activity is often evaluated using the minimum inhibitory concentration (MIC) method, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. mdpi.com For some derivatives, the MIC values have been found to be comparable or even superior to standard antibiotics like Cefixime. mdpi.comnih.gov The introduction of polar groups on the phenyl ring of these derivatives has been observed to enhance their antibacterial efficacy, potentially due to increased hydrogen bonding interactions with microbial proteins. mdpi.com

Antifungal Activity: Several derivatives have also displayed significant antifungal activity. mdpi.comnih.govnih.gov Research has demonstrated that compounds like (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives show excellent resistance against various fungal strains, with some exhibiting better performance than the standard drug Fluconazole. mdpi.comnih.gov The presence of specific substituents on the aryl ring plays a crucial role in determining the antifungal potency.

Table 1: Antimicrobial Activity of Selected (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives

| Compound | Bacterial Strains | Fungal Strains | Reference |

|---|---|---|---|

| Derivative with polar groups on phenyl ring | Excellent resistance | Excellent resistance | mdpi.com |

| Derivative 4b | Effective | Highly effective | mdpi.comnih.gov |

| Derivative 4c | Effective | Highly effective | mdpi.comnih.gov |

| Derivative 4m | Effective | Highly effective | mdpi.comnih.gov |

Research into Other Biological Activities

Beyond their antimicrobial and potential anticancer applications, derivatives of this compound have been explored for a variety of other biological activities. nih.govnih.gov These include anti-inflammatory, analgesic, anticonvulsant, and antihypertensive effects. nih.govymerdigital.comchalcogen.roresearchgate.netnih.govnih.gov

Anti-inflammatory and Analgesic Activity: Certain tetrazole derivatives have shown promising anti-inflammatory and analgesic properties. nih.govymerdigital.comchalcogen.ronih.gov For instance, some synthesized 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles exhibited potent anti-inflammatory activity. nih.gov Similarly, studies on other tetrazole derivatives have demonstrated significant analgesic effects in various animal models. ymerdigital.comnih.gov

Anticonvulsant Activity: The tetrazole nucleus is present in various therapeutic agents with anticonvulsant properties. nih.govresearchgate.net Research has shown that some 5-(o-tolyl)-1H-tetrazole derivatives possess significant anticonvulsant activity in preclinical models, with some compounds showing a high protective index. nih.gov Other studies have also identified tetrazole derivatives with notable anticonvulsant effects against pentylenetetrazole-induced seizures. researchgate.net

Antihypertensive Activity: The tetrazole ring is a key component in several commercial antihypertensive drugs. hilarispublisher.com This has spurred research into new tetrazole derivatives with potential blood pressure-lowering effects. nih.govnih.govprimescholars.com

A primary area of investigation for the antihypertensive effects of tetrazole derivatives is their ability to act as angiotensin II receptor antagonists. primescholars.comnih.govnih.gov Angiotensin II is a potent vasoconstrictor, and blocking its receptor (specifically the AT1 receptor) leads to vasodilation and a decrease in blood pressure. primescholars.comnih.gov

The tetrazole group in many angiotensin II receptor blockers, such as Losartan, acts as a bioisostere for the carboxylic acid group, contributing to the molecule's binding affinity to the AT1 receptor. nih.gov Research continues to explore novel tetrazole-containing compounds, including derivatives of this compound, for their potential as next-generation antihypertensive agents. nih.govnih.gov

Pharmacophore Elucidation and Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for rational drug design. mans.edu.eg Pharmacophore modeling and Structure-Activity Relationship (SAR) studies help in identifying the key structural features required for a compound's therapeutic effect. drugdesign.org

For derivatives of this compound, SAR studies have revealed important insights. For instance, in the context of antimicrobial activity, the nature and position of substituents on the aryl ring have a significant impact on potency. mdpi.com The presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with the target site. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Insights

| Biological Activity | Key Structural Features | Reference |

|---|---|---|

| Antimicrobial | Polar groups on the phenyl ring enhance activity. | mdpi.com |

| Antihypertensive (Angiotensin II Receptor Antagonism) | Tetrazole ring acts as a bioisostere for carboxylic acid. | nih.gov |

| Anticonvulsant | Specific substitutions on the tetrazole and associated rings are crucial for efficacy. | nih.gov |

Applications in Materials Science and Coordination Chemistry

Design of Nitrogen-Rich Materials

Exploration of Energetic Properties (e.g., enthalpy of formation)

The following table provides examples of calculated and experimental enthalpies of formation for some nitrogen-rich tetrazole-based energetic materials, illustrating the typical range of values observed for this class of compounds.

| Compound | Enthalpy of Formation (kJ·g⁻¹) | Reference |

| Fused Triazolo-Triazine Derivative 7 | 2.35 | rsc.org |

| Fused Triazolo-Triazine Derivative 10 | 4.23 | rsc.org |

| Fused Triazolo-Triazine Derivative 11 | Not specified | rsc.org |

| Guanidinium 5,5′-Azotetrazolate (GZT) | 453.6 ± 3.2 kJ/mol | mdpi.com |

Note: The data in this table is for structurally related energetic materials and not for 2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile itself.

Thermostability and Insensitivity of Poly-Tetrazolyl Compounds

Thermal stability is a critical parameter for the practical application of energetic materials. Tetrazole-containing compounds are known for their generally good thermal stability due to the aromaticity of the tetrazole ring. The decomposition temperature of tetrazole derivatives is an important measure of their thermal stability. For many energetic materials based on tetrazole, decomposition temperatures are often above 200°C, and for some fused-ring systems, can exceed 300°C. For example, a 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole derivative has a decomposition temperature of up to 329°C nih.gov.

The incorporation of tetrazole functionalities into a fused-ring framework, such as a 3,6-dinitropyrazolo-[4,3-c]pyrazole, has been shown to produce materials that are not only thermally stable but also remarkably insensitive to mechanical stimuli like impact and friction nih.gov. Some of these derivatives exhibit impact sensitivities greater than 20 J and friction sensitivities over 360 N, which are desirable properties for safe handling and use of energetic materials nih.gov.

The following table summarizes the thermal stability and sensitivity data for some representative poly-tetrazolyl energetic compounds.

| Compound | Decomposition Temperature (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP) | Not specified | >20 | >360 | nih.gov |

| DNTPP Ionic Derivative 3 | 329 | Not specified | Not specified | nih.gov |

| DNTPP Ionic Derivative 7 | Not specified | >20 | >360 | nih.gov |

| DNTPP Ionic Derivative 8 | Not specified | >20 | >360 | nih.gov |

Note: This data is for complex poly-tetrazolyl compounds and serves to illustrate the general properties of this class of materials.

Applications in Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound have shown promise in the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). The tetrazole moiety can be chemically modified to create effective anchoring groups for organic dyes on the surface of semiconductor photoanodes, such as titanium dioxide (TiO₂).

Tetrazole-Acrylic Acid Derivatives as Anchoring Units

In DSSCs, the dye molecule must be strongly adsorbed onto the semiconductor surface to ensure efficient electron injection from the photo-excited dye into the conduction band of the semiconductor. Carboxylic acid and cyanoacrylic acid groups are traditional anchoring moieties. However, tetrazole-based anchors have emerged as a viable alternative.

Specifically, 1H-tetrazole-5-acrylic acid, which can be synthesized from this compound, has been successfully employed as an anchoring unit in D-A (donor-acceptor) organic dyes. The tetrazole ring, combined with a carboxylic acid group, provides a robust attachment to the TiO₂ surface. This type of anchoring has been shown to lead to effective dye loading and favorable electronic coupling for charge transfer.

Influence of Substituents on Photovoltaic Performance

In studies involving phenothiazine-based dyes with a 1H-tetrazole-5-acrylic acid anchoring unit, the length of the N-alkyl chain on the phenothiazine donor has been varied. It was observed that increasing the length of the alkyl chain can lead to an improvement in the power conversion efficiency. This effect is somewhat contrary to what is often seen with cyanoacrylic acid anchors, where longer alkyl chains can sometimes be detrimental.

The table below presents the photovoltaic performance of DSSCs sensitized with phenothiazine dyes bearing a 1H-tetrazole-5-acrylic acid anchor and varying N-alkyl chains.

| Dye (N-Alkyl Chain) | Jsc (mA·cm⁻²) | Voc (V) | FF | PCE (%) |

| PETA (Ethyl) | 4.63 | 0.65 | 0.67 | 2.01 |

| PBTA (Butyl) | 5.17 | 0.68 | 0.69 | 2.42 |

| POTA (Octyl) | 5.34 | 0.69 | 0.68 | 2.50 |

Data sourced from studies on phenothiazine derivatives with 1H-tetrazole-5-acrylic acid as an anchoring unit.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of tetrazole derivatives, including those based on the tetrazolylacetonitrile framework, is an area ripe for green innovation. Traditional methods often involve hazardous reagents like sodium azide (B81097) and carcinogenic solvents such as DMF. nih.govresearchgate.net Future research will increasingly focus on developing synthetic protocols that are not only efficient but also environmentally benign.

Key directions include:

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts is a promising avenue. Recent studies have demonstrated the efficacy of magnetic nanocatalysts, such as Fe₂O₃@cellulose@Mn and ZnO nanoparticles embedded in magnetic periodic mesoporous organosilica (Fe₃O₄@PMO–ICS–ZnO), for synthesizing tetrazole derivatives. nih.govnih.gov These catalysts offer significant advantages, including low catalyst loading, easy separation using an external magnet, and high reusability for multiple reaction cycles without a significant loss of activity. nih.gov

Green Solvents and Conditions: A major goal is to replace hazardous solvents with greener alternatives like water or ethanol (B145695). nih.govresearchgate.net Furthermore, exploring solvent-free, or "neat," reaction conditions represents a significant step towards sustainable chemistry, as it can lead to high-yield synthesis without the need for any solvent. researchgate.net

Energy-Efficient Methodologies: Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often improving yields compared to conventional heating. nih.gov Similarly, continuous-flow microreactor technology offers a safer and more efficient alternative to batch synthesis, especially when dealing with potentially hazardous reagents like azides. scispace.com This method minimizes risk by using only small quantities of reagents at any given time and allows for rapid and scalable production. scispace.com

| Catalyst System | Key Advantages | Reaction Conditions | Reference |

|---|---|---|---|

| Fe₂O₃@cellulose@Mn Nanocomposite | Recyclable, minimal catalyst loading, rapid reaction | Microwave irradiation (3 min), Ethanol | nih.gov |

| Fe₃O₄@PMO–ICS–ZnO | Thermally stable, reusable (≥5 runs), high yields | Reflux, Ethanol/Water | nih.gov |

| Continuous-Flow Microreactor | Enhanced safety, scalable, efficient | NMP:H₂O, 190 °C | scispace.com |

Exploration of New Reactivity Modes and Transformation Pathways

Beyond its established role as a stable heterocyclic core, the tetrazolylacetonitrile scaffold offers opportunities for novel chemical transformations. Future work should aim to exploit the unique electronic properties of both the tetrazole ring and the adjacent nitrile group.

Multicomponent Reactions (MCRs): A significant advancement would be to use tetrazolylacetonitrile and its derivatives as building blocks in MCRs. beilstein-journals.org Designing novel tetrazole aldehydes or isocyanides could allow for the rapid assembly of complex, drug-like molecules in a single step, a strategy that is complementary to the traditional late-stage formation of the tetrazole ring from a nitrile precursor. beilstein-journals.org

Coordination Chemistry: The nitrogen-rich tetrazole ring and the nitrile group are both excellent ligands for metal coordination. uni-muenchen.de Research into the coordination chemistry of 2-(1H-1,2,3,4-tetrazol-5-yl)acetonitrile can lead to novel metal-organic frameworks (MOFs) or energetic coordination compounds (ECCs). uni-muenchen.de The transformation of the nitrile group into a second tetrazole ring via cycloaddition reactions opens pathways to bitetrazole ligands, further expanding the structural diversity of resulting coordination polymers. uni-muenchen.de

Post-Synthetic Modification: Developing selective functionalization methods for the tetrazole ring (e.g., at the N-H position) or the acetonitrile (B52724) methylene (B1212753) bridge will be crucial. This would enable the creation of diverse compound libraries from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry is an indispensable tool for rationalizing experimental observations and guiding future research. For tetrazolylacetonitrile derivatives, advanced computational methods can provide profound insights.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to map out the potential energy surfaces of synthetic reactions, such as the [3+2] cycloaddition for tetrazole formation. nih.gov This allows for a deeper understanding of the reaction mechanism, the role of catalysts, and the origins of regioselectivity.

Predictive Modeling for Biological Activity: Molecular docking studies are vital for predicting and explaining the biological activity of tetrazolylacetonitrile derivatives. researchgate.net By simulating the binding of these molecules to the active sites of target proteins, researchers can identify key interactions, predict binding affinities, and rationally design more potent inhibitors. researchgate.netnih.gov

In Silico Pharmacokinetics: Computational tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are becoming increasingly important in early-stage drug discovery. researchgate.net Applying these models to novel tetrazolylacetonitrile scaffolds can help prioritize compounds with favorable drug-like properties, reducing the time and cost associated with experimental screening.

Expanding the Scope of Biological Targets and Mechanisms of Action

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a feature that has driven its use in medicinal chemistry. nih.govrug.nl While derivatives have shown promise as antimicrobial and antihypertensive agents, a vast landscape of biological targets remains to be explored. nih.govnih.govnih.gov

Future research should focus on:

Novel Therapeutic Areas: Screening tetrazolylacetonitrile-based libraries against a broader range of biological targets is critical. This includes enzymes and receptors implicated in cancer, inflammation, viral diseases, and neurodegenerative disorders. researchgate.netresearchgate.net For instance, certain derivatives have already demonstrated cytotoxic activity against cancer cell lines like epidermoid carcinoma (A431) and colon cancer (HCT116). researchgate.net

Mechanism of Action Studies: For compounds that show promising activity, detailed mechanistic studies are essential. This involves identifying the precise molecular target and understanding how the compound modulates its function. The structural diversity of tetrazole derivatives suggests they could act through various mechanisms, including enzyme inhibition and disruption of protein-protein interactions. rug.nlresearchgate.net

Structure-Activity Relationship (SAR) Deepening: A systematic exploration of how structural modifications to the tetrazolylacetonitrile scaffold affect biological activity is needed. For example, studies have shown that the presence and position of polar groups on aryl substituents can significantly influence antimicrobial potency, likely due to enhanced hydrogen bonding with microbial proteins. nih.gov A deeper understanding of these relationships will guide the design of next-generation therapeutic agents.

| Biological Activity | Specific Target/Organism | Key Findings | Reference |